N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(pyridin-4-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S2/c21-15(18-10-12-3-5-17-6-4-12)16(22)19-11-13-20(7-8-25-13)27(23,24)14-2-1-9-26-14/h1-6,9,13H,7-8,10-11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZRNDODKQAKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Overview
The compound exhibits a molecular formula of and a molecular weight of approximately . Its structure includes:
- Pyridine moiety : Contributes to the compound's ability to interact with biological targets.
- Oxazolidine ring : Known for its role in various pharmacological activities.
- Thiophenesulfonyl group : Enhances interaction with proteins and enzymes.
Anticancer Potential
Research indicates that this compound may inhibit specific proteins involved in disease pathways, particularly those related to cancer. Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor 1 (VEGFR1), suggesting that this compound could affect angiogenesis and tumor growth through analogous mechanisms .
Inhibition of Nitric Oxide Synthase
The compound's design suggests it may act as an inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme linked to various diseases due to its role in regulating nitric oxide levels in biological systems. Compounds that modulate GSNOR activity are being explored as therapeutic agents for conditions associated with nitric oxide imbalance, including hypertension and cancer .
Synthesis and Optimization
The synthesis of this compound typically involves multiple synthetic steps, including:
- Formation of the oxazolidine ring : Utilizing thiophenesulfonyl derivatives.
- Pyridine attachment : Reacting with pyridinylmethyl halides.
- Purification : Employing chromatography techniques to isolate the desired product.
Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis.
Case Studies
-
VEGFR Inhibition :
- A study indicated that compounds similar to N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-y)methyl)oxalamide can inhibit VEGFR signaling pathways, leading to reduced tumor growth in xenograft models.
-
Antimycobacterial Testing :
- Compounds related to this oxalamide were tested against various strains of Mycobacterium tuberculosis, showing significant inhibition at low micromolar concentrations.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Table 1: Key Structural and Analytical Data of Selected Oxalamide Compounds
Key Observations :
Substituent Diversity :
- The target compound uniquely combines a pyridine ring (N1) with a thiophene-sulfonyl-oxazolidine group (N2), distinguishing it from analogs with simpler aryl (e.g., 4-chlorophenyl in ) or alkoxy substituents (e.g., methoxyphenethyl in ).
- The thiophene-sulfonyl group may enhance metabolic stability compared to compounds like S336 , which rely on methoxy groups susceptible to demethylation .
Biological Activity: Compounds with thiazolyl-pyrrolidinyl motifs (e.g., ) exhibit antiviral activity by targeting viral entry mechanisms, suggesting the target compound may share similar mechanistic pathways.
Synthetic Challenges :
- The target compound ’s oxazolidine-sulfonyl moiety requires multi-step synthesis, analogous to the preparation of 3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl intermediates described in .
- Yields for similar derivatives (e.g., 36–53% in ) suggest moderate efficiency, likely due to stereochemical complexity.
Table 2: Metabolic and Toxicological Data
- The target compound ’s thiophene-sulfonyl group may confer resistance to oxidative metabolism, contrasting with S336 , which undergoes rapid hepatic clearance .
- Safety margins for S336 are exceptionally high (>33 million), but the target compound ’s toxicity profile remains speculative without empirical data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
